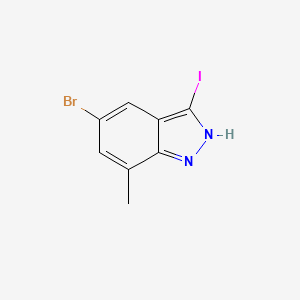

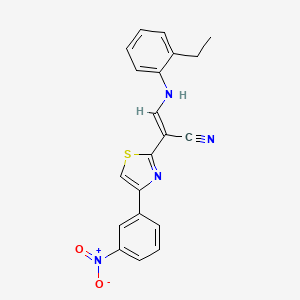

1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Fluorophenyl)ethanone is a compound with the molecular formula C8H7FO . It’s a related compound to the one you’re asking about. Another related compound is 3-Fluoroamphetamine, a stimulant drug from the amphetamine family .

Synthesis Analysis

While specific synthesis methods for “1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride” were not found, there are studies on the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of related compounds such as 1-(3-Fluorophenyl)ethanone has been analyzed .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as 1-(3-Fluorophenyl)ethanone have been analyzed .科学的研究の応用

Acid Catalysis in Histochemistry

Hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction with phenylethylamines, indicating a specific reaction pathway involving Pictet-Spengler condensation. This reaction enhances the fluorescence yield of certain compounds, suggesting applications in distinguishing structurally related compounds based on their reactivity (Björklund & Stenevi, 1970).

Novel Materials for OLEDs

Research has explored the design of bipolar fluorophores for use in OLEDs, showcasing the potential of certain phenylamine derivatives in creating high-efficiency, low roll-off devices. These materials demonstrate excellent thermal stability and efficient emission, which are crucial for the development of OLED technology (Liu et al., 2016).

Synthesis of Fluorinated Derivatives

The novel synthesis of 3-fluoro-1-aminoadamantane and its derivatives highlights the chemical versatility and potential applications of fluorinated amines in creating compounds with specific properties. Such synthetic pathways are valuable in the development of new pharmaceuticals and materials (Anderson et al., 1988).

Drug-like Screening Libraries

Using natural product scaffolds, researchers have generated amide libraries for screening against various biological targets. Though specific activities were not found at low concentrations, this approach demonstrates the utility of phenylamine derivatives in drug discovery and the potential for finding new therapeutic agents (Kumar et al., 2015).

Fluorescence in Analytical Chemistry

The study of the reaction between formaldehyde and phenylamine derivatives for producing intense fluorescence highlights the application of these compounds in analytical chemistry. Such reactions can be used for detecting specific amines and amino acids, providing a basis for the development of new diagnostic tools (Falck et al., 1962).

Amine Detection and Sensing

The development of fluorescent sensors for detecting amine vapors showcases the application of phenylamine derivatives in environmental monitoring and food safety. These sensors offer a portable and sensitive method for identifying harmful amine vapors, demonstrating the potential for real-world applications (Gao et al., 2016).

NMDA Receptor Antagonists

Research on stereoselective NMDA receptor antagonists indicates the therapeutic potential of phenylamine derivatives in treating neurological conditions such as ischemic stroke. The specificity and potency of these compounds highlight their importance in developing new neuroprotective drugs (Moe et al., 1999).

作用機序

Target of Action

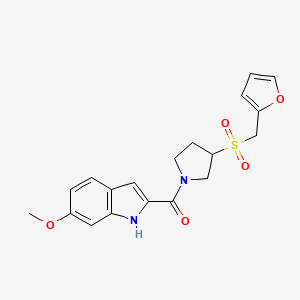

The primary target of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine hydrochloride, also known as 3-Fluorophenylpropan-2-amine (3FPPA), is the dopamine and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

3FPPA acts as a nonselective dopamine and serotonin reuptake inhibitor . By binding to the transporters, it prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action on post-synaptic receptors, enhancing dopaminergic and serotonergic signaling.

Pharmacokinetics

Similar compounds have been shown to have a rapid onset of action (20 - 60 minutes) and a relatively short elimination half-life (90 minutes) . These properties suggest that 3FPPA may be quickly absorbed and metabolized in the body, affecting its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 3FPPA. For instance, the compound’s lipophilicity and weak basicity may facilitate its passage through biological membranes, potentially enhancing its action . .

Safety and Hazards

特性

IUPAC Name |

1-(3-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN.ClH/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12;/h1-8,11,15H,9-10,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXRQNSVDAHDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC(=CC=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9-methyl-4-((4-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783213.png)

![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)

![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)